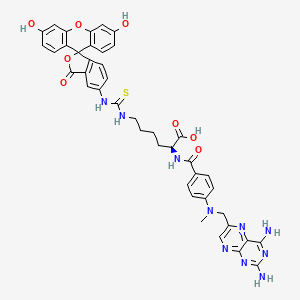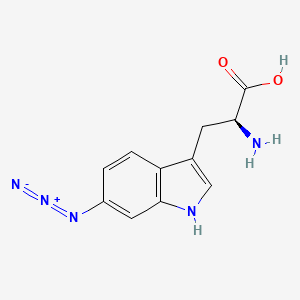
Fluorescein thiocarbamylethylenediamine
Descripción general
Descripción
Fluorescein thiocarbamylethylenediamine is a fluorescent compound widely used in various scientific fields due to its unique optical properties. It is a derivative of fluorescein, a well-known dye, and is often utilized in the development of fluoresceinated bioconjugates. The compound exhibits strong fluorescence, making it an excellent tool for labeling and detecting biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorescein thiocarbamylethylenediamine is typically synthesized through the reaction of fluorescein isothiocyanate with ethylenediamine. The reaction involves the nucleophilic attack of the amine group of ethylenediamine on the isothiocyanate group of fluorescein isothiocyanate, forming a thiourea linkage. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Fluorescein thiocarbamylethylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The thiourea group can participate in substitution reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, altering its fluorescence properties.
Conjugation Reactions: It can form conjugates with biomolecules through its reactive amine group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used.
Conjugation Reactions: The compound is often used with carbodiimide reagents for conjugation with carboxyl-containing biomolecules.
Major Products: The major products of these reactions are typically fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound.
Aplicaciones Científicas De Investigación
Fluorescein thiocarbamylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various assays.
Industry: Applied in the development of fluorescent sensors and materials for environmental monitoring and food safety.
Mecanismo De Acción
The mechanism of action of fluorescein thiocarbamylethylenediamine involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 494 nm) and emits light at a longer wavelength (around 521 nm). This fluorescence is used to track and visualize the compound in various applications. The thiourea linkage allows it to form stable conjugates with biomolecules, facilitating its use in labeling and detection.
Comparación Con Compuestos Similares
Fluorescein thiocarbamylethylenediamine is unique due to its strong fluorescence and ability to form stable conjugates with biomolecules. Similar compounds include:
Fluorescein isothiocyanate: A precursor to this compound, used for similar applications.
Rhodamine derivatives: Another class of fluorescent dyes with different spectral properties.
Cyanine dyes: Known for their long-wavelength fluorescence, used in various imaging applications.
This compound stands out due to its specific excitation and emission wavelengths, making it suitable for a wide range of applications in scientific research.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLAGVVQCMHHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226386 | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75453-82-6 | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein thiocarbamylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)











